Periconin A

Description

Contextualizing Polyoxygenated Sesquiterpenoids within Fungal Metabolites

Fungi are recognized as prolific producers of a vast array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. nih.gov These metabolites exhibit immense structural diversity and are a significant resource for the discovery of new bioactive molecules. nih.govresearchgate.net Among the major classes of fungal secondary metabolites are terpenoids, polyketides, and alkaloids. mdpi.com

Sesquiterpenoids, a subclass of terpenoids, are a large and diverse group of natural products built from three isoprene units. nih.gov They are particularly abundant in the fungal kingdom and are known for their wide range of complex carbon skeletons. nih.gov Within this group, polyoxygenated sesquiterpenoids are distinguished by the presence of multiple oxygen atoms, often in the form of hydroxyl, carbonyl, or ether functional groups. This high degree of oxidation can significantly influence the molecule's chemical properties and biological activity. The genus Periconia is noted for producing a variety of terpenoids, making it a point of interest for natural product research. mdpi.comresearchgate.net

Significance of Periconin A's Unique Tricarbocyclic Structure

A defining feature of this compound is its unique and complex tricarbocyclic (three-ring) structure. smolecule.com The discovery of novel carbon skeletons is a central theme in natural product research, as these unique architectures can lead to new chemical entities with previously unseen biological functions. The structural elucidation of compounds like this compound is accomplished through advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, which confirm the precise arrangement of atoms and their stereochemistry. smolecule.commdpi.com For instance, related compounds from the same genus, such as Periconianone A, have been identified as possessing a novel 6/6/6 tricarbocyclic skeleton, highlighting the capacity of Periconia species to synthesize structurally unique molecules through complex biosynthetic pathways, which may involve intramolecular reactions like aldol (B89426) condensations. nih.govnih.gov The distinctive molecular framework of this compound makes it a noteworthy example of fungal metabolic diversity. smolecule.com

Overview of this compound's Reported Biological Activities for Research Investigation

Preliminary research has indicated that this compound exhibits several biological activities that warrant further scientific investigation. The compound has been primarily studied for its antimicrobial properties. researchgate.net Specifically, research has shown that this compound possesses an inhibitory effect against a range of fungal pathogens. bustmold.com

Detailed research findings have reported its activity against the following organisms:

Candida albicans

Trichophyton mentagrophytes

Trichophyton rubrum

Aspergillus niger bustmold.com

In the same study, related compounds such as Periconin B, C, and D demonstrated moderate inhibitory activity against Aspergillus niger. bustmold.com These findings position this compound as a compound of interest for further exploration in the context of antimicrobial research.

Historical Perspective of this compound's Discovery and Initial Characterization

The genus Periconia has been a subject of investigation for its secondary metabolites for over five decades. mdpi.com The first reports on compounds isolated from this genus date back to 1969. mdpi.comresearchgate.net this compound was later isolated from an endophytic Periconia species. mdpi.combustmold.com According to a 2021 review, this compound and its counterpart Periconin B were isolated by Macko et al. along with other metabolites known as peritoxins. mdpi.com The characterization and determination of its complex structure were made possible by the application of sophisticated spectroscopic techniques. smolecule.com The discovery is part of a broader effort to explore the chemical diversity of fungi, which remain a vital resource for identifying novel natural products. nih.gov

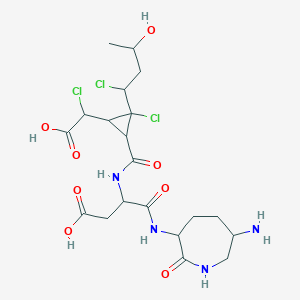

Structure

2D Structure

Properties

CAS No. |

145586-00-1 |

|---|---|

Molecular Formula |

C20H29Cl3N4O8 |

Molecular Weight |

559.8 g/mol |

IUPAC Name |

4-[(6-amino-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(24)6-25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35) |

InChI Key |

NFVKVZRRCAVLMX-UHFFFAOYSA-N |

SMILES |

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(CNC2=O)N)C(C(=O)O)Cl)Cl)Cl)O |

Canonical SMILES |

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(CNC2=O)N)C(C(=O)O)Cl)Cl)Cl)O |

Synonyms |

periconin A |

Origin of Product |

United States |

Origin and Isolation Methodologies

Fungal Source: The Genus Periconia

The genus Periconia belongs to the family Periconiaceae and encompasses a diverse group of filamentous fungi. mdpi.comresearchgate.net These fungi are widespread and can be found in various habitats. nih.gov Species within this genus are known producers of a wide array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. mdpi.comnih.gov

Periconin A is specifically produced by the fungal species Periconia circinata. nih.govnih.gov This soil-borne fungus is historically significant as the causal agent of milo disease, a root and crown rot affecting certain genotypes of grain sorghum (Sorghum bicolor). pnas.org Research has led to the isolation of several metabolites from the culture filtrates of P. circinata, including this compound, Periconin B, and other related compounds known as peritoxins. nih.govpnas.org While the peritoxins exhibit host-specific toxicity, this compound and B have been reported as biologically inactive in the context of milo disease. nih.govpnas.org

The production of secondary metabolites by fungi is often linked to their ecological strategy. The genus Periconia includes species that adopt various ecological roles, which influences their metabolic output.

Pathogenic Associations: Periconia circinata is a notable plant pathogen. pnas.org Pathogenic fungi often produce secondary metabolites, such as toxins, to overcome host defenses and facilitate colonization. nih.gov The production of toxins by P. circinata is essential for its pathogenicity. pnas.org

Endophytic Associations: Many Periconia species live as endophytes, residing within the tissues of living plants without causing any apparent harm. mdpi.comnih.gov In this symbiotic relationship, the fungus may produce secondary metabolites that protect the host plant from herbivores or other pathogens, receiving nutrients from the plant in return. researchgate.net

Saprophytic Associations: As saprobes, Periconia species play a crucial role in nutrient cycling by decomposing dead organic matter. mdpi.comnih.gov In this competitive environment, they produce secondary metabolites, including antibiotics, to inhibit the growth of other microorganisms and secure resources. nih.gov

The synthesis of a diverse array of compounds by Periconia species reflects their adaptation to different ecological niches and interactions.

Advanced Isolation Techniques from Fungal Cultures

The isolation and purification of this compound from fungal cultures is a multi-step process that relies on modern analytical chemistry techniques to separate the compound of interest from a complex mixture of other metabolites.

The initial step in isolating this compound involves growing Periconia circinata in a liquid culture medium. As the fungus grows, it secretes metabolites into this medium. The process begins with the separation of the fungal biomass from the liquid culture filtrate. The filtrate, containing the desired compounds, is then subjected to liquid-liquid extraction using various organic solvents. This technique separates compounds based on their differential solubility in two immiscible liquid phases. The choice of solvent is critical for efficiently extracting the target metabolites while minimizing the co-extraction of impurities.

Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for purifying this compound to homogeneity. semanticscholar.org These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase. youtube.com

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a solid stationary phase (e.g., silica (B1680970) gel). A solvent (the mobile phase) is used to move the mixture through the column. Compounds separate based on their affinity for the stationary phase versus the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification steps. apsnet.org It utilizes high pressure to pass the solvent through a column packed with smaller particles, leading to a much higher separation efficiency compared to standard column chromatography. apsnet.org Different HPLC columns and solvent systems can be employed to achieve high purity of the isolated compound. The purity of the final product is often assessed using analytical HPLC and other spectroscopic methods. apsnet.org

The table below summarizes the key techniques used in the isolation and purification of compounds from Periconia circinata.

| Step | Technique | Purpose |

| 1. Fungal Growth | Liquid Culture | Production of secondary metabolites by Periconia circinata. |

| 2. Initial Separation | Filtration | Separation of fungal biomass from the culture filtrate containing metabolites. |

| 3. Extraction | Solvent Extraction | To transfer metabolites from the aqueous culture filtrate to an organic solvent. |

| 4. Purification | Column Chromatography | Initial separation of compounds in the crude extract based on polarity. |

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation to obtain pure this compound. |

| 6. Purity Assessment | Analytical HPLC, Thin-Layer Chromatography (TLC) | To confirm the purity of the isolated this compound. apsnet.org |

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods were central to piecing together the molecular puzzle of Periconin A. smolecule.com Techniques such as Nuclear Magnetic Resonance (NMR), X-ray Diffraction, and Infrared (IR) Spectroscopy each provided critical pieces of information about the compound's atomic connectivity and functional groups. smolecule.commdpi.comintertek.com

NMR spectroscopy was the cornerstone of the structural elucidation of this compound, providing detailed insights into the proton and carbon environments within the molecule. pnas.orgjeolusa.com

One-dimensional NMR spectra offered the initial framework for identifying the molecular components of this compound.

¹H NMR (Proton NMR) : The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. libretexts.orgmnstate.edu For this compound, analysis of the ¹H NMR spectrum, including chemical shifts and coupling constants, helped to identify the individual subunits of the molecule. pnas.org

¹³C NMR (Carbon-13 NMR) : ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. savemyexams.comlibretexts.org The ¹³C spectrum of this compound revealed the total number of carbon atoms and provided clues about their chemical environment (e.g., carbonyls, aliphatic carbons). pnas.org

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. wikipedia.org This technique was instrumental in confirming the types of carbon atoms present in the subunits of this compound. mdpi.com

The ¹H and ¹³C NMR spectral data for this compound, as determined in D₂O, are summarized below. pnas.org

Table 1: ¹H and ¹³C NMR Data for this compound in D₂O (δ values relative to external 2,2-dimethyl-2-silapentane-5-sulfonic acid sodium salt for ¹H and 3-(trimethylsilyl)propionic acid sodium salt for ¹³C) pnas.org

| Subunit | Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) |

| C₁₀ diacid | 1 | 179.9 | - |

| 2 | 41.3 | 2.50 | |

| 3 | 27.2 | 1.62, 1.74 | |

| 4 | 28.3 | 1.48 | |

| 5 | 32.8 | 1.48 | |

| 6 | 24.8 | 1.62 | |

| 7 | 45.3 | 2.12 | |

| 8 | 182.4 | - | |

| 9 | 21.6 | 1.10 | |

| 10 | 179.8 | - | |

| Asp | 2' | 52.8 | 4.38 |

| 3' | 36.4 | 2.90, 3.03 | |

| 4' | 175.0 | - | |

| LYS * | 2" | 54.3 | 4.10 |

| 3" | 68.9 | 4.25 | |

| 4" | 47.9 | 1.88, 2.18 | |

| 5" | 59.8 | 3.65 | |

| 6" | 38.3 | 3.42, 3.86 | |

| 7" | 176.6 | - | |

| LYS denotes the cyclized 5-amino-3-hydroxylysine moiety. |

2D NMR experiments were crucial for establishing the connectivity between the atoms and subunits identified by 1D NMR. pnas.org

COSY (Correlated Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. pnas.org Analysis of the ¹H-¹H COSY spectrum of this compound allowed for the establishment of the spin systems within each of its three subunits: a C₁₀ dicarboxylic acid, an aspartic acid (Asp) unit, and a cyclized 5-amino-3-hydroxylysine (LYS) moiety. pnas.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. libretexts.orgnorthwestern.edu This was the key experiment that allowed researchers to connect the three subunits of this compound, revealing how the C₁₀ diacid, aspartic acid, and lysine-derived units were linked together to form the complete molecular structure. pnas.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. uky.edu This information is vital for determining the relative stereochemistry of the molecule. While the initial report focused on connectivity, NOESY is a standard technique used in the analysis of related complex natural products to define their three-dimensional shape. mdpi.comjeol.com

X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of crystalline compounds, including absolute stereochemistry. thermofisher.comrigaku.commalvernpanalytical.com For many complex natural products, obtaining a suitable crystal for analysis provides definitive structural proof. mdpi.com While the structural elucidation of this compound itself was primarily accomplished through a combination of NMR spectroscopy and chemical degradation, X-ray diffraction analysis has been successfully used to determine the absolute configuration of other related metabolites from the Periconia genus. pnas.orgmdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. libretexts.orgperkinelmer.com The IR spectrum of this compound would be expected to show absorption bands corresponding to its known functional groups. pnas.org These would include:

O-H stretching from hydroxyl groups and carboxylic acids (broad band, ~2500-3400 cm⁻¹). pg.edu.pl

N-H stretching from the amide group (~3300 cm⁻¹).

C=O stretching from the carboxylic acid and amide carbonyl groups (~1650-1760 cm⁻¹). pg.edu.pl

C-H stretching from the aliphatic parts of the molecule (~2850-3000 cm⁻¹).

This technique was used in the characterization of other compounds isolated alongside this compound, helping to confirm the presence of key functional groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, which is essential for determining its absolute configuration. mdpi.comnumberanalytics.com These techniques, which include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are non-destructive and highly sensitive to the stereochemistry of a molecule. mdpi.comnih.gov

For this compound and its relatives, determining the absolute configuration of all stereocenters was a significant challenge. pnas.orgresearchgate.net The initial structural elucidation defined the connectivity and relative stereochemistry but left the configuration at some chiral centers undefined. pnas.org In the case of the related Periconin B, the presence of D-aspartic acid was confirmed through chromatographic analysis on a chiral column. pnas.org For complex molecules like this compound, the modern approach involves comparing experimentally measured chiroptical spectra with spectra predicted by quantum chemical calculations for all possible stereoisomers to find the best match and thus assign the absolute configuration. researchgate.netfrontiersin.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the structure of chiral molecules. ntu.edu.sglibretexts.org Chirality, or "handedness," is a fundamental property of many biological molecules, and CD spectroscopy provides crucial information about their three-dimensional arrangement (stereochemistry). The technique is based on the differential absorption of left- and right-circularly polarized light by an optically active molecule. libretexts.orgwikipedia.org This differential absorption, known as the CD effect, only occurs at wavelengths where the molecule absorbs light and is exquisitely sensitive to the molecule's spatial configuration. ntu.edu.sgnih.gov

In the context of this compound, CD spectroscopy serves as a critical tool for assigning the absolute configuration of its chiral centers. The resulting CD spectrum, a plot of the difference in absorption versus wavelength, provides a unique fingerprint related to the molecule's stereochemistry. By analyzing the positive and negative peaks (known as Cotton effects) in the CD spectrum, scientists can deduce the spatial orientation of different parts of the molecule. This experimental data is often compared with theoretical CD data calculated for possible stereoisomers to determine the most likely structure.

Table 1: Illustrative Data from Circular Dichroism (CD) Spectroscopy This table provides a conceptual example of data obtained from a CD spectroscopy experiment.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Interpretation |

| 220 | +15,000 | Positive Cotton effect, indicative of a specific chromophore orientation. |

| 250 | -10,000 | Negative Cotton effect, suggesting an opposing chiral influence. |

| 280 | 0 | Zero crossing point. |

| 310 | +8,000 | Another positive Cotton effect related to a different electronic transition. |

Chemical Degradation Studies for Structural Confirmation

While modern spectroscopic methods provide a wealth of structural data, chemical degradation remains a cornerstone technique for unambiguous structural confirmation. nih.gov This classical approach involves subjecting the parent molecule to controlled chemical reactions to break it down into smaller, more easily identifiable fragments. The structures of these degradation products are then determined, and this information is used to piece together the structure of the original, more complex molecule.

For this compound, chemical degradation studies were instrumental in confirming the connectivity of its atomic framework. nih.gov This process, often referred to as forced degradation, can involve various reactions such as hydrolysis (cleavage by water, often under acidic or basic conditions), oxidation (reaction with an oxidizing agent), or other specific chemical treatments designed to cleave particular bonds. sgs.commedcraveonline.com By identifying the resulting fragments, researchers can validate the structural hypotheses derived from spectroscopic data and confirm the presence and arrangement of key functional groups and carbon skeletons within the this compound molecule. This method is crucial for verifying the structural assignments made through non-destructive techniques. nih.gov

Comparative Spectroscopic Analysis with Related Fungal Metabolites

The structural elucidation of a novel natural product is often accelerated and strengthened by comparing its spectroscopic data with those of known, structurally related compounds. This compound was isolated from Periconia circinata alongside other metabolites, including Periconin B, Peritoxin A, Peritoxin B, and Circinatin. nih.gov This co-isolation provides a valuable opportunity for comparative analysis.

By comparing the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and other spectroscopic data of this compound with those of its analogues, scientists can identify both common and differing structural features. For instance, similarities in the spectra might suggest a shared core structure, while differences can pinpoint variations in functional groups or stereochemistry. This comparative approach is particularly insightful, as structural comparisons have suggested that circinatin may be a biosynthetic precursor to the periconins and peritoxins. nih.gov Such analyses not only aid in the structural assignment of the new compound but also provide insights into the biosynthetic pathways operating within the fungus.

Biosynthetic Pathways and Enzymology

Proposed Polyketide-Terpenoid Hybrid Biosynthesis

The formation of Periconin A is proposed to be the result of a polyketide-terpenoid hybrid biosynthetic pathway. uniprot.org This class of pathways generates structural diversity by combining linear polyketide chains with isoprenoid units derived from the terpene pathway. biorxiv.orgplos.org In fungi, these hybrid pathways often involve a polyketide synthase (PKS) to create an initial scaffold, which is then elaborated upon by enzymes like prenyltransferases and terpene cyclases. uniprot.org

The biosynthesis of the polyketide portion of this compound is believed to commence with an acetyl-CoA starter unit. uniprot.org In polyketide synthesis, the starter unit is the initial building block upon which the rest of the carbon chain is constructed. nih.gov Acetyl-CoA is the most common starter unit and is loaded onto the polyketide synthase (PKS) enzyme to kickstart the biosynthetic assembly line. nih.govresearchgate.net This initiation step is critical as it sets the foundation for the subsequent chain elongation process.

Following initiation, the polyketide chain is extended through the sequential addition of two-carbon units derived from malonyl-CoA, which serves as the extender unit. uniprot.orggenome.jp The PKS enzyme catalyzes a series of decarboxylative Claisen condensation reactions, where the malonyl group from malonyl-CoA is added to the growing polyketide chain. uzh.ch This process is repeated multiple times to achieve the desired chain length before it is passed off for further enzymatic modifications. nih.gov

The assembly of the polyketide backbone is orchestrated by a multi-domain enzyme known as a Polyketide Synthase (PKS). uzh.chnih.gov Fungal PKSs are typically Type I modular enzymes, which are large proteins containing multiple modules, with each module responsible for one cycle of chain elongation. nih.govmdpi.com These enzymatic assembly lines select the appropriate starter (acetyl-CoA) and extender (malonyl-CoA) units and catalyze their condensation to form the polyketide chain. nih.gov Although the specific PKS involved in this compound biosynthesis has not been fully characterized, its role is fundamental to creating the initial carbon skeleton required for the hybrid molecule.

Key Enzymatic Transformations and Cyclization Events

After the formation of the initial polyketide-terpenoid precursor, a series of enzymatic transformations, including crucial cyclization events, are necessary to construct the distinctive tricarbocyclic ring system of this compound.

A key step in the formation of this compound's unique tricarbocyclic structure is believed to involve a Diels–Alder reaction. uniprot.org This type of [4+2] cycloaddition reaction is a powerful transformation for forming six-membered rings and is employed in the biosynthesis of numerous natural products. biorxiv.orgresearchgate.netwikipedia.org In these pathways, the reaction is catalyzed by enzymes known as Diels–Alderases, which control the regio- and stereoselectivity of the ring formation. researchgate.netnih.gov While the specific Diels-Alderase for this compound has yet to be isolated and characterized, the involvement of such an enzyme is proposed to be responsible for constructing one of the core rings in its complex scaffold. uniprot.orgnih.gov

The complete biosynthetic gene cluster (BGC) for this compound has not yet been fully elucidated in the scientific literature, meaning the specific enzymes have not all been definitively identified. However, based on the compound's structure and analogous fungal pathways, the involvement of several key enzyme families is highly probable.

PaFS as an Exemplar of Fungal Synthase-Cyclase Machinery : The enzyme PaFS (Phomopsis amygdali Fusicoccadiene Synthase) represents a unique chimeric enzyme that contains both a geranylgeranyl diphosphate (B83284) (GGDP) synthase domain and a diterpene cyclase domain. mdpi.com This fusion allows it to both synthesize the linear terpenoid precursor and catalyze its cyclization. While PaFS itself is involved in diterpenoid biosynthesis in a different fungus, it exemplifies the type of complex, multifunctional enzyme that could be involved in the hybrid biosynthesis of sesquiterpenoid-derived molecules like this compound. mdpi.com An analogous, though distinct, enzyme system comprising terpene synthase and cyclase activities is expected to be a part of the this compound pathway.

P450 Monooxygenases : The highly oxygenated nature of this compound strongly suggests the action of cytochrome P450 monooxygenases. These enzymes are crucial "tailoring enzymes" in many secondary metabolite pathways, catalyzing a wide variety of oxidative reactions, including hydroxylations. wikipedia.orgnih.govnih.gov In related biosynthetic pathways, P450s are responsible for introducing oxygen atoms at specific positions on the molecular scaffold, which is a critical step for achieving the final structure and biological activity of the natural product. uniprot.orgmdpi.com

Precursor Incorporation Studies (e.g., Circinatin as a Presumptive Precursor)

The biosynthesis of complex natural products often begins with simpler, foundational molecules known as precursors. In the case of this compound, compelling evidence points to the compound circinatin as a key biosynthetic precursor. Studies on the fungus Periconia circinata, the source of both this compound and the related peritoxins, have been instrumental in establishing this connection.

Researchers isolated four key metabolites from the culture filtrates of P. circinata: peritoxin A, peritoxin B, this compound, and periconin B, alongside the known compound circinatin. nih.govpnas.org A detailed structural comparison of these molecules revealed a clear biogenetic relationship. nih.govpnas.orgmdpi.com The core chemical scaffold of circinatin is conserved within the structures of the periconins and peritoxins, strongly suggesting that circinatin serves as a common starting point for their biosynthesis. pnas.orgmdpi.com This hypothesis posits that a series of enzymatic modifications, such as chlorination and other rearrangements, act upon the circinatin template to generate the more complex downstream products.

Feeding experiments using isotopically labeled acetate (B1210297) provided further evidence for this pathway, confirming the polyketide origin of a significant portion of the molecular structure shared between circinatin and the subsequent metabolites. nih.gov The consistent co-production of these compounds by toxin-producing strains of the fungus, and their absence in non-producing strains, reinforces the idea of a shared and linear biosynthetic assembly line originating from circinatin. nih.gov

Table 1: Metabolites Isolated from Periconia circinata in Biosynthetic Studies

| Compound | Classification | Presumed Role in Pathway |

|---|---|---|

| Circinatin | Polyketide-amino acid hybrid | Precursor |

| 7-Chlorocircinatin | Chlorinated polyketide | Intermediate |

| This compound | Polyoxygenated sesquiterpenoid | End Product |

| Periconin B | Polyoxygenated sesquiterpenoid | End Product |

| Peritoxin A | Chlorinated polyketide-peptide | End Product (Host-specific toxin) |

| Peritoxin B | Chlorinated polyketide-peptide | End Product (Host-specific toxin) |

Genetic Basis of this compound Biosynthesis

The enzymatic machinery required to construct complex secondary metabolites like this compound is encoded in the fungus's DNA. The organization and regulation of these genes are critical for the efficient and controlled production of the final compound.

Identification of Gene Clusters for Biosynthetic Enzymes

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically found grouped together on a chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC) . nih.gov This co-location facilitates the coordinated expression of all the necessary enzymes for the pathway. A typical BGC for a polyketide or terpenoid-based compound includes:

A core synthase gene: This gene encodes the large, multifunctional enzyme that builds the carbon skeleton of the molecule, such as a Polyketide Synthase (PKS) or a Terpene Synthase (TPS). nih.govrsc.org For compounds like this compound, which have a hybrid structure, the cluster may contain both a PKS and a Nonribosomal Peptide Synthetase (NRPS). nih.govnih.gov

Genes for tailoring enzymes: These encode enzymes that modify the core scaffold, adding functional groups or catalyzing cyclizations and rearrangements. Examples include cytochrome P450 monooxygenases, oxidoreductases, and transferases. rsc.orgacs.org

A transporter gene: This gene often encodes a protein that exports the final product out of the fungal cell. nih.gov

A regulatory gene: A transcription factor gene is frequently located within the cluster to control the expression of the other genes in the BGC. nih.gov

While the specific BGC responsible for this compound biosynthesis has not yet been explicitly identified and characterized, its existence is strongly predicted based on the established paradigm of fungal secondary metabolism. nih.gov Identifying this cluster would involve sequencing the genome of Periconia circinata and using bioinformatic tools to locate regions containing a core synthase gene alongside genes for relevant tailoring enzymes.

Table 2: Typical Components of a Fungal Secondary Metabolite Biosynthetic Gene Cluster

| Gene Category | Enzyme/Protein Function | Role in Biosynthesis |

|---|---|---|

| Core Synthase (e.g., PKS, NRPS, TPS) | Builds the primary carbon skeleton from simple precursors (e.g., acyl-CoAs, amino acids). | Scaffold Formation |

| Tailoring Enzymes (e.g., P450s, Oxidases) | Catalyze reactions like hydroxylation, oxidation, reduction, and cyclization. | Structural Diversification |

| Group Transferases (e.g., Methyltransferases) | Add specific chemical groups (e.g., methyl, acyl) to the scaffold. | Functionalization |

| Transporters | Export the final metabolite out of the cell. | Secretion |

| Transcription Factors | Regulate the expression (turning on/off) of the other genes within the cluster. | Regulation |

Elucidation of Regulatory Mechanisms in Fungal Production

The production of secondary metabolites is a tightly regulated process, ensuring that these often energetically expensive compounds are made only when needed. The regulation of a BGC occurs at multiple levels.

Within the cluster itself, a pathway-specific transcription factor often acts as a master switch. When activated by internal or external signals, this protein binds to promoter regions of the other genes in the cluster, initiating their transcription into RNA and subsequent translation into enzymes.

In addition to these specific regulators, fungal genomes also contain global regulators that can influence multiple BGCs simultaneously. These proteins respond to broad environmental cues such as nutrient availability (carbon, nitrogen), pH, light, and the presence of other competing microorganisms. This complex regulatory network allows the fungus to integrate various signals from its environment and modulate its chemical output accordingly.

While the precise regulatory proteins and environmental triggers that control the this compound BGC have yet to be discovered, it is certain that its production is governed by this hierarchical system of specific and global regulators. Future research in this area would likely involve creating mutant fungal strains with disabled regulatory genes to observe the effect on this compound production or analyzing gene expression under different culture conditions to identify the triggers for BGC activation. nih.gov

Chemical Synthesis Strategies

Total Synthesis Approaches to Periconin A

The total synthesis of complex natural products like this compound is a significant challenge that drives the development of new synthetic methods. epfl.ch Synthetic strategies aim to replicate the natural structure through a series of controlled chemical reactions, often involving cyclizations, oxidations, and modifications of functional groups. smolecule.com

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules. deanfrancispress.comfiveable.me The process involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.incitycollegekolkata.org This backward-looking approach allows chemists to devise a logical and efficient forward synthetic plan. leah4sci.com

For a molecule with the complexity of this compound, key disconnections would likely target the bonds that form the core ring structures and the linkages between major structural fragments. The analysis begins by identifying the key functional groups and stereocenters, working backward to simplify the molecule. fiveable.meleah4sci.com

Key Disconnection Strategies:

Functional Group Interconversion (FGI): This involves changing one functional group into another to facilitate a key disconnection. For instance, an ester might be retrosynthetically converted to a carboxylic acid and an alcohol. lkouniv.ac.incitycollegekolkata.org

Carbon-Carbon Bond Disconnections: These are central to simplifying the carbon skeleton. For this compound, likely disconnections would be at the junctions of its fused ring system, corresponding to powerful bond-forming reactions like the Diels-Alder reaction or aldol (B89426) condensations. lkouniv.ac.in

The retrosynthetic pathway for a related natural product, pyranicin (B1251205), involved splitting the molecule into two main fragments, which were then synthesized separately before being coupled together. organic-chemistry.org A similar strategy would be applicable to this compound, breaking it down into manageable intermediates that can be constructed with high stereochemical control.

Stereocontrolled Synthesis Methodologies

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of natural products. Stereocontrolled methodologies ensure that the desired isomers are formed with high selectivity. rsc.org

Enantioselective transformations are crucial for creating specific chiral centers in a molecule. scienceopen.com These reactions use chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govrsc.org

A prominent example is found in the total synthesis of Pericoannosin A, a structurally related hybrid peptide-polyketide. nih.gov Key steps in this synthesis relied on:

Glycolate Aldol Reaction: This reaction was used to create a specific carbon-carbon bond with control over the resulting stereochemistry. nih.gov

Evans Auxiliary: An Evans auxiliary, a type of chiral auxiliary, was employed to direct a stereoselective Diels-Alder reaction, ensuring the formation of the correct isomer for the unique tricyclic core. nih.gov The use of such auxiliaries is a well-established strategy for controlling stereochemistry in aldol and other reactions.

Intramolecular cyclization reactions are powerful tools for constructing ring systems found in many natural products. mdpi.commdpi.comrsc.org These reactions involve a single molecule reacting with itself to form a cyclic product.

Intramolecular Diels–Alder (IMDA) Reaction: This reaction is particularly effective for forming complex, fused ring systems. In the enantioselective total synthesis of Periconiasin A, an IMDA reaction was a key step in constructing the challenging 6-9 fused ring system. rsc.org The Diels-Alder reaction is a versatile method for forming six-membered rings and is widely used in synthesizing tricyclic indole (B1671886) skeletons and other complex structures. encyclopedia.pub

Ring-Closing Metathesis (RCM): RCM is another powerful method for forming rings, particularly macrocycles and other challenging ring sizes. rsc.org It was featured in the synthesis of Periconiasin A to create a specific part of the molecule's structure. rsc.org

Strategic Functional Group Modifications (e.g., Oxidation, Reduction)

Throughout a total synthesis, functional groups are frequently modified to alter their reactivity or to achieve the final desired structure. biosyn.comub.edu These transformations, known as functional group interconversions (FGIs), include oxidation and reduction reactions. imperial.ac.uk

Oxidation: Oxidation reactions increase the oxidation state of an atom. In the synthesis of complex molecules, allylic and benzylic positions are common targets for oxidation. imperial.ac.uk For instance, the Achmatowicz oxidation was used in the synthesis of pyranicin to expand a furan (B31954) ring into a pyran ring system. organic-chemistry.org

Reduction: Reduction reactions decrease the oxidation state. A wide variety of reducing agents are available to selectively reduce specific functional groups, such as converting ketones to alcohols or alkynes to alkenes. imperial.ac.uk In the pyranicin synthesis, a Kishi reduction was used to reduce a hemiacetal, helping to set the final stereocenters of the pyran ring. organic-chemistry.org Protecting groups are often used to shield sensitive functional groups from unwanted reactions during these steps. libretexts.org

Late-Stage Transformations and Equilibration

Late-stage functionalization (LSF) refers to the chemical modification of a complex molecule near the end of its synthesis. wikipedia.org This strategy is highly valuable as it allows for the rapid generation of analogues from a common advanced intermediate, which can be used to study structure-activity relationships. nih.govrsc.org LSF requires highly selective reactions that tolerate the various functional groups present in a complex molecule. wikipedia.orgresearchgate.net

In the context of this compound's synthesis, a key late-stage step could involve an equilibration. The total synthesis of the related compound Pericoannosin A notably employed a late-stage equilibration to establish the final, thermodynamically stable stereochemistry of the molecule. nih.gov This step can be critical for ensuring the correct configuration of the final natural product, especially when multiple chiral centers are present.

Synthetic Methodologies for Tricarbocyclic Architectures

The construction of complex tricarbocyclic (three-ring) frameworks, such as the core of this compound, is a formidable task in organic synthesis. Chemists have developed a sophisticated toolkit of reactions to build these molecular architectures with high levels of control over their three-dimensional structure (stereochemistry). Several key strategies are routinely employed in the synthesis of natural products with similar structural motifs.

One of the most powerful and widely used methods is the Diels-Alder reaction . This reaction, a type of pericyclic [4+2] cycloaddition, reliably forms six-membered rings by reacting a conjugated diene with a substituted alkene (dienophile). wikipedia.org Its ability to form multiple C-C bonds and set several stereocenters in a single, predictable step makes it a cornerstone in the synthesis of complex molecules. numberanalytics.comrsc.org This strategy has been applied to the synthesis of numerous natural products, including those with intricate fused ring systems. wikipedia.org For instance, a Diels-Alder reaction was a key step in the total synthesis of reserpine, where it was used to form the cis-fused D and E rings. wikipedia.org

Cascade reactions , where multiple bond-forming events occur in a single operational sequence, provide an efficient pathway to complex cyclic systems. A notable example is the Nazarov cyclization , a 4π-electrocyclization that converts divinyl ketones into cyclopentenones. ualberta.ca This reaction can be part of a cascade sequence; for example, a Nazarov cyclization followed by two ring expansions has been developed to construct angularly fused tricyclic skeletons from simple starting materials. researchgate.netnih.gov This method has been successfully applied to the total synthesis of the natural product (±)-waihoensene. nih.gov

For forming five-membered rings within a polycyclic structure, the Pauson-Khand reaction is a valuable tool. This [2+2+1] cycloaddition combines an alkyne, an alkene, and carbon monoxide to generate an α,β-cyclopentenone. wikipedia.orgrsc.org The intramolecular version of this reaction is particularly effective for creating fused bicyclic systems and has been used in the total synthesis of many complex terpenes. acs.orgrsc.org In the synthesis of the cage-like sesquiterpenoid (+)-daphnepapytone A, a Pauson-Khand reaction was employed as a key step to forge the molecule's complex tetracyclic core. rsc.org

Other modern synthetic methods are also crucial for building these architectures. Ring-closing metathesis (RCM) uses transition metal catalysts, typically ruthenium-based, to form cyclic alkenes from diene precursors and is effective for creating rings of various sizes, from 5- to 30-membered or more. ontosight.aiorganic-chemistry.orgwikipedia.org

| Reaction Type | Description | Application Example |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org | Used to construct the core rings in the total synthesis of natural products like reserpine. wikipedia.org |

| Nazarov Cyclization Cascade | A 4π-electrocyclization of a divinyl ketone, often as part of a cascade, to form five-membered rings and more complex tricyclic systems. ualberta.caresearchgate.net | Employed in the total synthesis of (±)-waihoensene. nih.gov |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to create a cyclopentenone ring. wikipedia.org | A key step in building the cage-like core of (+)-daphnepapytone A. rsc.org |

| Ring-Closing Metathesis (RCM) | An intramolecular reaction of a diene catalyzed by a transition metal to form a cyclic alkene. wikipedia.org | Used to construct the eight-membered lactone core of octalactin A. medwinpublishers.com |

Novel Synthetic Route Development Inspired by this compound's Complexity

The unique and intricate molecular architectures of natural products are a primary driving force for innovation in organic synthesis. The successful synthesis of such molecules not only provides access to potentially valuable compounds but also serves to test the limits of current synthetic methods, leading to the development of new reactions and strategies.

The structure of this compound, along with related compounds from the Periconia genus, exemplifies the type of challenge that inspires synthetic innovation. mdpi.com These molecules often feature densely packed functional groups and strained, cage-like polycyclic skeletons that are difficult to construct using conventional methods. rsc.org For example, the total synthesis of the tricarbocyclic sesquiterpenoid periconianone A, also isolated from Periconia sp., required a carefully designed route based on its postulated biogenesis. uzh.ch Key steps included a rhodium-mediated O-H insertion/ chemrxiv.orgchemrxiv.org-sigmatropic rearrangement and a late-stage aldol reaction to assemble the complex cage-like framework. uzh.ch

Synthesizing these structurally complex molecules often requires a combination of several powerful reactions in a precisely orchestrated sequence. The challenges posed by these targets, such as the creation of contiguous all-carbon quaternary stereocenters—a notoriously difficult feature to synthesize—have led to significant advances. acs.orgnih.gov For example, the synthesis of cyathane diterpenoids, which possess a characteristic 5-6-7 tricarbocyclic core, has been achieved using strategies like asymmetric Diels-Alder reactions to establish multiple stereocenters in one step. nih.gov

The pursuit of cage-like sesquiterpenoids has led to the application of ambitious reaction sequences. The synthesis of (+)-daphnepapytone A, which has a highly congested tetracyclic skeleton, involved an intramolecular allenyl thermal [2+2] cycloaddition and a Pauson-Khand reaction. rsc.org The strained topology and dense stereochemistry of such molecules present formidable challenges that often lead to unexpected rearrangements and require novel solutions, such as late-stage oxidation/reduction sequences to achieve the correct stereochemistry. rsc.org These synthetic endeavors highlight how the specific challenges posed by a complex natural product can directly lead to the development and refinement of powerful and novel synthetic routes.

| Synthetic Challenge | Description | Innovative Strategy/Reaction |

| Complex Fused Rings | Construction of multi-ring systems (e.g., 5-6-7 or cage-like) with high stereocontrol. | Intramolecular Diels-Alder reactions; Tandem cyclizations (e.g., Nazarov cascade). researchgate.netnih.gov |

| Strained/Caged Skeletons | Formation of sterically congested and topologically complex cage-like structures. | Pauson-Khand reaction; Photoinduced cyclizations; [2+2] cycloadditions. rsc.orgchinesechemsoc.org |

| Quaternary Stereocenters | Creation of a carbon atom bonded to four other carbon atoms with a specific 3D arrangement. | Asymmetric allylic alkylation; Asymmetric Diels-Alder reactions. nih.gov |

| Dense Functionalization | Introducing multiple reactive groups (e.g., hydroxyls, ketones) with correct stereochemistry. | Late-stage, chemoselective oxidation and reduction sequences (e.g., Luche reduction). rsc.org |

Structural Analogues and Chemical Derivatization for Research

Identification of Structurally Related Polyoxygenated Sesquiterpenoids and Polyketides

Periconin A belongs to a family of structurally related metabolites produced by the fungus Periconia circinata. nih.govpnas.org These compounds share common biosynthetic origins, resulting in a suite of analogues that includes other polyketide-peptide hybrids and polyoxygenated sesquiterpenoids. researchgate.netmdpi.com The analysis of these related structures provides critical insight into the biosynthetic pathways and the structure-activity relationships within this class of molecules.

Four primary metabolites have been isolated from the culture filtrates of Periconia circinata: this compound, Periconin B, Peritoxin A, and Peritoxin B. nih.govpnas.org These compounds, along with their proposed precursor circinatin, are structurally similar. nih.govmdpi.com The peritoxins exhibit significant host-specific toxicity against susceptible genotypes of Sorghum bicolor, whereas both this compound and Periconin B are considered biologically inactive. nih.govpnas.org

The core structural differences between these molecules are subtle, often involving the presence or absence of specific functional groups which are critical for biological activity. For instance, the toxicity of the peritoxins is linked to the presence of a free amino group and a hydroxyl group on the caprolactam ring, features that are modified or absent in the periconins.

A comparative table of these related compounds is provided below.

| Compound | Molecular Formula | Key Structural Features | Biological Activity |

| This compound | C₂₀H₂₉O₉N₄Cl₃ | Lacks a key hydroxyl group compared to Peritoxin A. | Inactive nih.govpnas.org |

| Periconin B | C₂₀H₂₉O₉N₄Cl₃ | Lacks a key amino group compared to Peritoxin B. | Inactive nih.govpnas.org |

| Peritoxin A | C₂₀H₂₉O₉N₄Cl₃ | Contains essential hydroxyl and amino groups for toxicity. | Toxic nih.govpnas.org |

| Peritoxin B | C₂₀H₂₉O₉N₄Cl₃ | Conformational isomer of Peritoxin A. | Toxic nih.govpnas.org |

This table is based on data from sources nih.govpnas.org.

The biosynthesis of this compound and its analogues involves the combination of a peptide core with a chlorinated polyketide derived from fatty acid metabolism. researchgate.net The specific fatty acid precursor incorporated during biosynthesis can lead to structural variations among the final metabolites. Research indicates that Peritoxin B incorporates a distinct fatty acid (FA 309), while Peritoxin A, this compound, and Periconin B contain a different, shared fatty acid component (FA 310). researchgate.net

Fatty acids are straight-chain molecules with a carboxyl group at one end. britannica.com In nature, they are the building blocks for a vast array of lipids and secondary metabolites. britannica.comaocs.org The enzymatic machinery of polyketide synthases (PKSs) uses short-chain fatty acid-derived units (like acetyl-CoA and malonyl-CoA) to build complex carbon backbones. nih.govnih.gov The variation in the initial fatty acid starter unit or the subsequent extension and modification steps can lead to the production of a family of related natural products, as seen with the periconins and peritoxins.

Chemical Derivatization Strategies for Enhanced Analytical Performance and Research Applications

Chemical derivatization is a laboratory technique used to chemically modify a compound to produce a new compound, or derivative, that has properties better suited for a specific analytical method or research application. numberanalytics.commdpi.com For complex natural products like sesquiterpenoids and polyketides, this process is often essential for detailed study. nih.govfrontiersin.org

In the context of chemical biology, derivatization serves several critical purposes. Bioactive natural products are often starting points for developing "chemical probes"—molecules used to study biological processes and identify therapeutic targets. rsc.org Derivatization is key to transforming a natural product into such a probe. rsc.org

Key objectives of derivatization include:

Improving Stability: Many natural products can be unstable under certain conditions. Derivatization can protect reactive functional groups, preventing degradation during analysis or experiments. numberanalytics.comnumberanalytics.com

Enhancing Detectability: Compounds that lack a strong signal for a given analytical instrument can be modified to improve their response. numberanalytics.com For techniques like High-Performance Liquid Chromatography (HPLC), this can mean adding a group that strongly absorbs UV light. nih.gov For Gas Chromatography (GC), derivatization increases the volatility and thermal stability of polar compounds. mdpi.com

Facilitating Structure-Activity Relationship (SAR) Studies: By creating a series of related derivatives with small, specific modifications, researchers can determine which parts of the molecule are essential for its biological activity. nih.gov

Enabling Target Identification: Attaching a tag (like biotin (B1667282) or an alkyne group for "click chemistry") to a bioactive molecule allows researchers to isolate its cellular binding partners (i.e., its protein targets). nih.govnih.govnih.gov

The choice of derivatization reaction depends on the functional groups present in the analyte (e.g., -OH, -COOH, -NH₂). sigmaaldrich.com For polyoxygenated compounds like this compound, which likely possess hydroxyl and carboxylic acid groups, several standard methods are applicable.

| Derivatization Type | Target Functional Groups | Common Reagents | Purpose |

| Silylation | Alcohols (-OH), Carboxylic Acids (-COOH), Amines (-NH₂) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) | Increases volatility and thermal stability for GC-MS analysis by replacing active protons with a trimethylsilyl (B98337) (TMS) group. mdpi.comsigmaaldrich.com |

| Acylation | Alcohols (-OH), Amines (-NH₂) | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Introduces acyl groups, which can improve chromatographic properties and introduce electron-capturing moieties for enhanced detection. numberanalytics.comnumberanalytics.com |

| Alkylation | Carboxylic Acids (-COOH), Phenols (-OH) | Methyl Chloroformate (MCF), Diazomethane | Converts acidic protons into alkyl esters or ethers, improving stability and volatility for GC analysis. mdpi.comnumberanalytics.com |

This table is based on data from sources numberanalytics.commdpi.comnumberanalytics.comsigmaaldrich.com.

A powerful derivatization strategy for enhancing analytical sensitivity involves the introduction of a chromophore or a fluorophore. nih.gov

Chromophores are chemical groups that absorb light at specific wavelengths, typically in the ultraviolet (UV) or visible range. bachem.com Many natural products, including some terpenoids, lack a strong native chromophore, making them difficult to detect and quantify with standard HPLC-UV detectors. nih.govxjtu.edu.cn Derivatization with a reagent containing a highly UV-absorbent group, such as a phenyl or naphthyl ring, can dramatically increase the signal. xjtu.edu.cn

Fluorophores are molecules that absorb light at one wavelength and then re-emit it at a longer wavelength, a process called fluorescence. bachem.comuni-muenchen.de Fluorescence detection is often much more sensitive and selective than UV absorbance. mdpi.com By attaching a fluorescent tag (a fluorophore) to a molecule like this compound, its presence can be detected at very low concentrations. nih.govmdpi.com This is particularly valuable for cellular imaging, where the location and concentration of the molecule within a living cell can be visualized using fluorescence microscopy. nih.gov Common fluorophores used as derivatizing agents include molecules based on fluorescein (B123965) and rhodamine scaffolds. uni-muenchen.de The difference between the excitation and emission wavelengths is known as the Stokes shift, which is a critical property that allows the emitted light to be detected against a low background. bachem.com

Derivatization for Mass Spectrometry Sensitivity Enhancement

Mass spectrometry (MS) is a powerful analytical tool for the identification and quantification of molecules. researchgate.net However, the sensitivity of MS analysis can be limited for certain compounds that exhibit poor ionization efficiency. ddtjournal.com Sesquiterpenoids, including polyoxygenated compounds like this compound, may require chemical derivatization to enhance their detectability, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov Derivatization converts the analyte into a new compound with improved physicochemical properties, such as increased volatility for gas chromatography (GC-MS) or enhanced ionization for LC-MS. researchgate.netoup.com

The primary goals of derivatization for MS analysis are to increase the mass of the analyte to shift it out of the low-mass region, which often has high background noise, and to introduce a readily ionizable functional group. nih.govnih.gov For compounds with hydroxyl groups, like this compound, several strategies are employed. In GC-MS profiling, silylation is a common technique where active protons in hydroxyl groups are replaced with a trimethylsilyl (TMS) group, reducing the compound's polarity and increasing its volatility and thermal stability. researchgate.netmdpi.com

For LC-MS, which is more commonly used for complex natural products, derivatization aims to add a permanently charged group or a moiety that is easily protonated. ddtjournal.com This significantly improves the ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov Reagents that target hydroxyl groups can introduce a charged N-methylpyridyl ether salt or an acyl group containing a basic nitrogen atom, making the derivative more amenable to detection in positive ion mode ESI-MS. ddtjournal.comnih.gov This charge-reversal derivatization can improve sensitivity by 10- to 20-fold compared to the analysis of the underivatized analyte.

While direct derivatization studies on this compound are not extensively documented, the principles applied to other complex hydroxylated natural products, such as steroids and other terpenoids, are applicable. nih.govnih.govresearchgate.net The selection of a derivatization reagent depends on the specific functional groups present in the molecule and the analytical method being used.

Alternatively, modifying the ionization method itself can enhance sensitivity. Techniques like atmospheric pressure chemical ionization (APCI) or solvent-mediated chemical ionization (SMCI) can be more effective for certain terpenes and terpenoids, sometimes providing molecular ion information without the need for derivatization. nih.govshimadzu.com.sgthermofisher.com

Table 1: Common Derivatization Reagents for Hydroxyl Groups for MS Sensitivity Enhancement

| Derivatization Reagent | Target Functional Group | Advantage for MS Analysis | Relevant Citations |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility and thermal stability for GC-MS analysis. researchgate.net | researchgate.net |

| 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) | Primary and Secondary Hydroxyls (-OH) | Forms a permanently charged N-methylpyridyl ether, enhancing ionization efficiency in LC-MS. nih.gov | nih.gov |

| Isonicotinoyl chloride (INC) | Hydroxyl (-OH) | Introduces a basic pyridine (B92270) group that is easily protonated, improving positive mode ESI-MS response. nih.gov | nih.gov |

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Conjugated dienes | While not targeting hydroxyls, it is used for specific diene structures in molecules like Vitamin D to improve ionization. | nih.gov |

| Dansyl Chloride | Phenolic Hydroxyls, Amines | Introduces a fluorescent tag and a readily ionizable group. | researchgate.net |

Synthesis of this compound Derivatives for Mechanistic Probes

To investigate the biological mechanism of action of a natural product like this compound, researchers often synthesize derivatives that can act as molecular probes. nih.govfrancis-press.com These probes are designed to help identify cellular binding partners, elucidate metabolic pathways, or clarify structure-activity relationships (SAR). The synthesis of such derivatives must be carefully planned to retain the biological activity of the parent compound while incorporating a new functionality. mdpi.com

One common approach is the synthesis of a series of analogues where specific functional groups of the parent molecule are modified. For instance, in the study of the sesquiterpene drimenol, new ester and aryl derivatives were synthesized to evaluate how these changes affected cytotoxicity and topoisomerase inhibition, providing insights into the compound's mechanism. mdpi.commdpi.com For this compound, its hydroxyl groups would be primary targets for esterification or etherification to probe their importance in biological interactions.

A more targeted approach for identifying the direct cellular binding partners of a bioactive compound is the design and synthesis of affinity-based probes. francis-press.com This typically involves attaching a reporter tag, such as biotin, to the molecule of interest via a chemical linker. diva-portal.orgnih.gov The high affinity of biotin for avidin (B1170675) and streptavidin allows for the selective isolation of the probe-target complex from a cell lysate. gencefebio.commdpi.com The captured protein can then be identified using proteomic techniques like mass spectrometry.

The synthesis of a biotinylated this compound probe would involve several steps:

Identify a suitable attachment point: A position on the this compound scaffold would be chosen where modification is least likely to interfere with its biological activity. This is often guided by SAR data.

Introduce a linker: A linker arm (e.g., a short polyethylene (B3416737) glycol or alkyl chain) with a reactive functional group (e.g., an azide (B81097), alkyne, or amine) would be chemically attached to the selected position on this compound. mdpi.com

Conjugate to biotin: The terminal functional group of the linker is then reacted with a corresponding functionalized biotin molecule to form the final probe. mdpi.com For example, an azide-modified this compound derivative could be joined to an alkyne-modified biotin using copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Another type of mechanistic probe involves incorporating spectroscopic tags. For example, fluorinated derivatives of the sesquiterpene lactone parthenolide (B1678480) have been synthesized to act as ¹⁹F NMR probes. nih.gov These probes allow for the study of the compound's interaction with cellular components, like glutathione, in a non-invasive manner. nih.gov A similar strategy could be envisioned for this compound to monitor its behavior in biological systems.

Table 2: Potential this compound Derivatives for Use as Mechanistic Probes

| Probe Type | Synthetic Modification | Research Purpose | Relevant Citations |

| SAR Analogue | Esterification or etherification of hydroxyl groups. | To determine which functional groups are essential for biological activity. | mdpi.commdpi.com |

| Affinity Probe (Biotinylated) | Covalent attachment of a biotin molecule via a linker arm. | To isolate and identify direct cellular binding partners (target proteins). | francis-press.comdiva-portal.orgnih.gov |

| Fluorescent/Spectroscopic Probe | Incorporation of a fluorophore or an NMR-active nucleus (e.g., ¹⁹F). | To visualize the compound's localization within cells or to study its interactions with biomolecules using spectroscopy. | nih.gov |

| Photoaffinity Probe | Introduction of a photo-reactive group (e.g., an azide or diazirine). | To covalently cross-link the probe to its binding target upon UV irradiation for more robust target identification. | nih.gov |

Molecular Mechanisms of Action Research Focus

Modulation of Cellular Signaling Pathways

Preliminary research suggests that Periconin A's biological effects may stem from its ability to modulate cell signaling pathways. smolecule.com These intricate communication networks within cells govern a multitude of physiological processes, and their dysregulation is often a hallmark of diseases like cancer.

Apoptosis Induction in In Vitro Cancer Cell Models

One of the key areas of investigation into this compound's activity is its potential to induce apoptosis, or programmed cell death, in cancer cells. smolecule.com Some studies indicate that this compound may trigger this process, which is a crucial mechanism for eliminating damaged or cancerous cells. smolecule.com The induction of apoptosis is a desirable characteristic for potential anticancer agents. Further research is needed to elucidate the specific pathways and molecular players involved in this compound-induced apoptosis. mdpi.com

Potential Interference with Cell Growth and Proliferation

In addition to inducing apoptosis, this compound is being investigated for its potential to interfere with the growth and proliferation of cancer cells. smolecule.com Uncontrolled cell division is a fundamental characteristic of cancer, and substances that can inhibit this process are of significant therapeutic interest. The exact mechanisms by which this compound may affect cell growth are still under investigation, but it is an active area of research. smolecule.com

Antimicrobial Research Mechanisms

This compound has demonstrated a range of biological activities, including antimicrobial properties. smolecule.com Preliminary studies have shown its effectiveness against various bacterial strains, making it a subject of interest in the search for new antimicrobial agents. smolecule.comprobiologists.comprobiologists.com

Efficacy Against Bacterial Strains in Preliminary Studies

Initial research has indicated that this compound possesses antimicrobial properties. smolecule.com It has shown activity against various bacterial strains in early-stage studies. smolecule.com This has prompted further investigation into its potential as a lead compound for the development of new antibacterial drugs. smolecule.com

Investigation of Specific Antimicrobial Targets

The specific molecular targets through which this compound exerts its antimicrobial effects are currently an area of active research. smolecule.com Techniques such as molecular docking simulations and in vitro assays are being employed to understand how this compound interacts with proteins that are essential for bacterial survival and pathogenesis. smolecule.com Identifying these targets is a critical step in understanding its mechanism of action and for any future drug development efforts. smolecule.com

Phytotoxic Activity and Plant-Pathogen Interactions

This compound is produced by the fungus Periconia circinata, a known plant pathogen. pnas.org As such, the compound's role in plant-pathogen interactions and its phytotoxic effects are of significant interest.

Research has shown that this compound exhibits weak phytotoxic activity, specifically demonstrating a slight inhibition of sorghum root growth. mdpi.comnih.gov In the context of the producing fungus, Periconia circinata, this compound is considered a biologically inactive congener of the more potent peritoxins A and B, which are the primary toxins responsible for milo disease in susceptible sorghum genotypes. pnas.org The structural similarities between this compound and the peritoxins suggest a common biosynthetic precursor, circinatin. mdpi.compnas.orgresearchgate.net However, unlike the peritoxins, this compound lacks significant toxic activity against the host plant. pnas.org

Weak Inhibition of Sorghum Root Growth

Research into the phytotoxic effects of metabolites from Periconia circinata has demonstrated that this compound exhibits only weak inhibitory activity on the root growth of sorghum (Sorghum bicolor). mdpi.com In studies comparing a suite of compounds isolated from the fungus, this compound's effect was minimal, distinguishing it from highly potent toxins produced by the same organism. mdpi.com Other analyses have categorized this compound and the related Periconin B as essentially biologically inactive. nih.govpnas.org

Ultrastructural Analysis of Host-Fungus Cellular Responses

Ultrastructural studies of the interaction between Periconia circinata and sorghum have been conducted to examine the cellular responses in both the host and the fungus during infection. researchgate.net These analyses are crucial for understanding the physical and cellular mechanisms of pathogenicity. However, these investigations inherently focus on the effects induced by the virulent components of the fungus, namely the host-specific peritoxins. The toxins are responsible for causing the visible and biochemical symptoms of the disease, which manifest as distinct changes at the cellular level. nih.gov Given that this compound is biologically inactive, it is not implicated as a causative agent of the cellular changes observed in ultrastructural studies of the pathogenic interaction.

Computational and In Vitro Assay Integration

While this compound has demonstrated limited biological activity, modern research methodologies offer pathways to explore potential subtle interactions or to use the molecule as a scaffold for developing other compounds. Integrating computational and in vitro techniques provides a powerful framework for this type of investigation.

Molecular Docking Simulations for Target Identification

Molecular docking is a computational method used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. als-journal.comresearchgate.net This in silico technique simulates the interaction between the ligand and a protein with a known three-dimensional structure, calculating the binding affinity and predicting the preferred orientation of the ligand within the protein's binding site. als-journal.commdpi.com It is a foundational tool in drug discovery and target identification, allowing researchers to screen vast libraries of compounds against specific protein targets or, conversely, to identify potential protein targets for a given compound. researchgate.netnih.gov

For a compound like this compound, whose biological targets are unknown, molecular docking could be employed as a hypothesis-generating tool. Researchers could use the known chemical structure of this compound to perform virtual screening against databases of protein structures. This process could identify potential, albeit likely weak, binding partners, providing the first step toward uncovering a previously unknown molecular interaction.

Enzymatic Assays to Elucidate Inhibition/Activation Profiles

Following the identification of a potential protein target through computational methods like molecular docking, enzymatic assays provide the necessary in vitro validation. nih.gov These laboratory-based experiments are designed to measure the function of an enzyme and to characterize how a compound affects its activity. malvernpanalytical.com By monitoring the rate of the enzymatic reaction in the presence of the test compound, researchers can determine if the compound acts as an inhibitor (slowing the reaction), an activator (speeding it up), or has no effect. nih.gov

If molecular docking simulations were to predict that this compound binds to a specific enzyme, a targeted enzymatic assay would be the logical next step. nih.govnih.gov The assay would involve incubating the purified enzyme with its substrate and varying concentrations of this compound. By measuring product formation over time, a precise inhibition or activation profile could be generated. nih.gov This integration of computational prediction and experimental validation is a cornerstone of modern chemical biology and drug discovery.

Table 2: Hypothetical Research Workflow for this compound

| Phase | Step | Description | Objective |

|---|---|---|---|

| 1. Computational Screening | Molecular Docking Simulation | Virtually screen the 3D structure of this compound against a library of known protein structures. als-journal.comresearchgate.net | Identify potential protein binding partners (targets) based on predicted binding affinity. |

| 2. Experimental Validation | Enzymatic Assay | Test the effect of this compound on the activity of a high-ranking protein target identified in Phase 1. nih.gov | Quantify the inhibitory or activatory effect of this compound on the target enzyme to validate the computational hit. |

| 3. Characterization | Mechanism of Action (MOA) Study | If activity is confirmed, perform further kinetic studies to determine the mode of inhibition/activation (e.g., competitive, non-competitive). nih.gov | Elucidate the precise molecular mechanism by which this compound interacts with its target. |

Structure Activity Relationship Sar Studies of Periconin a and Analogues

Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. drugdesign.org The primary goal is to identify the specific parts of a molecule, known as pharmacophores, that are responsible for its biological activity and to understand how structural modifications impact its potency and efficacy. researchgate.netacs.org

The fundamental principle of SAR is that the biological activity of a compound is a function of its three-dimensional structure and the arrangement of its functional groups. nih.gov These features determine how a molecule interacts with its biological target, such as an enzyme or receptor. SAR analysis involves systematically modifying a lead compound's structure and observing the resulting changes in biological activity. drugdesign.org This process helps to pinpoint which structural elements are essential for activity, which can be modified to improve properties, and which are detrimental. researchgate.net Through this iterative process of synthesis and testing, a map of the key structural features required for a desired biological effect is developed. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that aims to create a mathematical or statistical model correlating the chemical structure of a series of compounds with their biological activity. nih.govncl.res.in Instead of a qualitative description, QSAR provides a quantitative equation. ncl.res.in

The general form of a QSAR model is: Activity = f (physicochemical properties and/or structural descriptors) + error ncl.res.in

In QSAR, structural features are represented by numerical values called molecular descriptors. These can include physicochemical properties like lipophilicity (logP), electronic properties (pKa), and steric parameters, or theoretical descriptors derived from the compound's 2D or 3D structure. nih.govresearchgate.net By applying statistical methods like regression analysis to a set of compounds with known activities (a training set), a predictive model is built. ncl.res.in A validated QSAR model can then be used to predict the activity of new, untested compounds, helping to prioritize synthetic efforts and design molecules with enhanced potency. nih.govresearchgate.net

Impact of Functional Groups on Biological Efficacy

Research into Periconianone A and its synthetic analogues has shed light on the importance of its core structure and specific functional groups for its neural anti-inflammatory effects.

Periconianone A is distinguished by its complex and rigid 6/6/6 tricarbocyclic framework, which represents a novel sesquiterpenoid skeleton. nih.govnih.gov The biosynthesis of this unusual cage-like ring system is thought to occur via a key intramolecular aldol (B89426) condensation. nih.govnih.gov The synthesis of this complex structure has been a significant focus of research, highlighting its importance to the molecule's identity. ncl.res.inkagawa-u.ac.jp

However, SAR studies have revealed a nuanced role for this complete tricyclic system. In one pivotal study, synthetic precursors to Periconianone A, which possess a simpler bicyclic decalin system, were also tested for biological activity. Surprisingly, one structurally simplified analogue, an α-ketol rearrangement product, was found to have superior neural anti-inflammatory activity compared to the fully cyclized, tricyclic Periconianone A. kagawa-u.ac.jp This suggests that while the core scaffold is important, the complete and complex 6/6/6 cage may not be essential for this specific biological activity, and a simplified bicyclic framework could be a more promising lead structure for further development. nih.govkagawa-u.ac.jp

Periconianone A is a polyoxygenated sesquiterpenoid, and the placement and nature of its oxygen-containing functional groups (hydroxyls and carbonyls) are critical to its activity. nih.gov The synthesis of various analogues, including Periconianone B and 4-epi-periconianone B, has allowed for the investigation of these features. nih.gov

The finding that a bicyclic synthetic precursor with an α-ketol moiety exhibits enhanced activity underscores the importance of a specific arrangement of hydroxyl and carbonyl groups. The total synthesis of Periconianone A involved key steps such as allylic oxidation to introduce a dienone system, which is crucial for subsequent cyclization and contributes to the final oxygenation pattern. kagawa-u.ac.jp Studies on a series of related compounds, including botryosphaeridione and pleodendione, which share a tetrahydro-naphthalene-2,6-dione scaffold, further support the idea that this general structural and functional group motif is a promising chemotype for discovering agents against central nervous system disorders. The specific stereochemistry and positioning of these oxygenated groups influence the molecule's ability to interact with its biological target, thereby modulating its efficacy.

Rational Design of Modified Analogues for Enhanced Activity or Selectivity